Cas no 126633-04-3 (3-methyl-5-(2-nitrophenyl)-1,2-oxazole)

3-methyl-5-(2-nitrophenyl)-1,2-oxazole 化学的及び物理的性質
名前と識別子
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- Isoxazole, 3-methyl-5-(2-nitrophenyl)-
- 3-methyl-5-(2-nitrophenyl)-1,2-oxazole
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- MDL: MFCD30499144
- インチ: 1S/C10H8N2O3/c1-7-6-10(15-11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3
- InChIKey: SQTWLBBJCJLTNW-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CC=C2[N+]([O-])=O)=CC(C)=N1
3-methyl-5-(2-nitrophenyl)-1,2-oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-337543-0.1g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 0.1g |
$1144.0 | 2023-09-03 | ||
Enamine | EN300-337543-0.5g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 0.5g |
$1247.0 | 2023-09-03 | ||
Enamine | EN300-337543-5g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 5g |
$3770.0 | 2023-09-03 | ||
Enamine | EN300-337543-5.0g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 5.0g |
$3770.0 | 2023-02-23 | ||
Enamine | EN300-337543-0.25g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 0.25g |
$1196.0 | 2023-09-03 | ||
Enamine | EN300-337543-2.5g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 2.5g |
$2548.0 | 2023-09-03 | ||
Enamine | EN300-337543-0.05g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 0.05g |
$1091.0 | 2023-09-03 | ||
Enamine | EN300-337543-10.0g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 10.0g |
$5590.0 | 2023-02-23 | ||
Enamine | EN300-337543-1g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 1g |
$1299.0 | 2023-09-03 | ||
Enamine | EN300-337543-1.0g |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole |
126633-04-3 | 1g |
$0.0 | 2023-06-07 |
3-methyl-5-(2-nitrophenyl)-1,2-oxazole 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
3-methyl-5-(2-nitrophenyl)-1,2-oxazoleに関する追加情報
3-Methyl-5-(2-Nitrophenyl)-1,2-Oxazole (CAS No. 126633-04-3): An Overview of Its Structure, Properties, and Applications
3-Methyl-5-(2-nitrophenyl)-1,2-oxazole, with the CAS number 126633-04-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure and a range of chemical properties that make it a valuable component in various applications. In this comprehensive overview, we will delve into the structural details, physical and chemical properties, synthesis methods, and potential applications of 3-methyl-5-(2-nitrophenyl)-1,2-oxazole.
Molecular Structure and Properties
The molecular formula of 3-methyl-5-(2-nitrophenyl)-1,2-oxazole is C10H9N3O3, and its molecular weight is approximately 207.19 g/mol. The compound features a 1,2-oxazole ring with a methyl group at the 3-position and a 2-nitrophenyl substituent at the 5-position. The presence of the nitro group imparts significant electronic effects to the molecule, influencing its reactivity and stability.
The physical properties of 3-methyl-5-(2-nitrophenyl)-1,2-oxazole include a melting point of around 145-147°C and a boiling point that is not typically reported due to its thermal instability at high temperatures. It is generally soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water.
Synthesis Methods
The synthesis of 3-methyl-5-(2-nitrophenyl)-1,2-oxazole can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-nitrobenzaldehyde with methylamine in the presence of an oxidizing agent to form the intermediate imine, which is then cyclized to form the oxazole ring. Another approach involves the condensation of 2-nitrobenzoyl chloride with O-methylhydroxylamine hydrochloride followed by cyclization under acidic conditions.
A recent study published in the Journal of Organic Chemistry (JOC) reported an efficient one-pot synthesis method using microwave irradiation. This method significantly reduces reaction time and improves yield while maintaining high purity. The use of microwave technology has become increasingly popular in organic synthesis due to its ability to provide rapid heating and enhanced reaction kinetics.
Analytical Techniques
The characterization of 3-methyl-5-(2-nitrophenyl)-1,2-oxazole can be performed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of the compound. The characteristic peaks for the methyl group at δ 2.4 ppm and the aromatic protons at δ 7.0-8.0 ppm are key indicators of its identity.
Infrared (IR) spectroscopy provides information about functional groups present in the molecule. The presence of strong absorption bands at around 1500 cm-1 (C=N stretch) and 1340 cm-1 (NO2 stretch) confirms the oxazole ring and nitro group functionalities. Mass spectrometry (MS) can also be used to determine the molecular weight and confirm the presence of any impurities or by-products.
Potential Applications
3-Methyl-5-(2-nitrophenyl)-1,2-oxazole has shown promise in several areas due to its unique chemical properties. In pharmaceutical research, it has been investigated as a potential lead compound for developing new drugs targeting various diseases. The nitro group can undergo reduction under physiological conditions, making it an attractive candidate for prodrug strategies where activation occurs within specific tissues or cells.
A study published in Bioorganic & Medicinal Chemistry Letters explored the use of 3-methyl-5-(2-nitrophenyl)-1,2-oxazole-derived compounds as inhibitors of protein kinases involved in cancer pathways. The results indicated that these compounds exhibit selective inhibition against certain kinases with minimal cytotoxicity to normal cells.
In materials science, 3-methyl-5-(2-nitrophenyl)-1,2-oxazole-based molecules have been used as building blocks for constructing supramolecular assemblies with tunable optical and electronic properties. These assemblies have potential applications in areas such as organic electronics and photovoltaics.
Safety Considerations-1: An Overview of Its Structure, Properties, and Applications:
In terms of safety considerations, while specific hazard data for 3-methyl-5-(2-nitrophenyl)-1,2-oxazole-derived compounds are limited, general precautions should be taken when handling this compound due to its reactivity and potential for forming explosive mixtures with certain substances. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or reducing agents. In case of accidental exposure or spillage, appropriate first aid measures should be taken immediately.
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